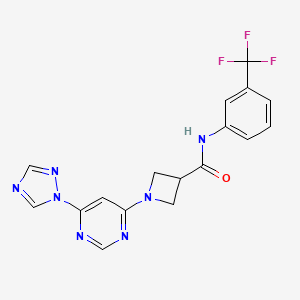

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide

描述

This compound features a pyrimidine core substituted at the 6-position with a 1,2,4-triazole ring and at the 4-position with an azetidine-3-carboxamide group. The carboxamide nitrogen is further substituted with a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C17H14F3N7O (calculated molecular weight: 389.34 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the azetidine ring introduces conformational rigidity.

属性

IUPAC Name |

1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N7O/c18-17(19,20)12-2-1-3-13(4-12)25-16(28)11-6-26(7-11)14-5-15(23-9-22-14)27-10-21-8-24-27/h1-5,8-11H,6-7H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIFYJSHTJUZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a novel synthetic molecule that incorporates a triazole-pyrimidine scaffold. This structural motif has been recognized for its broad range of biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, demonstrating significant potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of the triazole-pyrimidine scaffold exhibit substantial antimicrobial properties. In a study evaluating similar compounds against Staphylococcus aureus, Escherichia coli, and Candida albicans, the triazole-containing compounds showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating strong antibacterial and antifungal activities .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2 |

| Candida albicans | 4 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 8.7 |

| HCT116 | 6.5 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety is known to inhibit various enzymes involved in fungal cell wall synthesis and bacterial replication.

- DNA Interaction : The pyrimidine component may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Case Study 1 : A derivative with a triazole-pyrimidine core was tested against multidrug-resistant strains of Mycobacterium tuberculosis. It exhibited an IC50 value of 0.9 µM, significantly outperforming conventional antibiotics .

- Case Study 2 : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent .

化学反应分析

Nucleophilic Substitution at the Azetidine Ring

The azetidine moiety undergoes nucleophilic substitution due to its strained four-membered ring structure, enabling functionalization at the nitrogen atom.

-

Mechanism : Base-mediated deprotonation of the azetidine nitrogen enhances nucleophilicity, facilitating SN2 substitution with alkyl/aryl electrophiles .

-

Example : Reaction with 2-chloroacetylbenzonitrile forms pyrimidine-linked azetidine derivatives via Pd-catalyzed coupling .

Hydrolysis of the Carboxamide Group

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Condition | Reagents | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12h | Azetidine-3-carboxylic acid | Requires extended reaction time |

| Basic hydrolysis | NaOH (2M), 80°C, 6h | Sodium carboxylate intermediate | Higher selectivity for primary product |

-

Application : Hydrolysis is critical for generating intermediates for further functionalization (e.g., esterification).

Cross-Coupling Reactions at the Pyrimidine Ring

The pyrimidine-triazole core participates in palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups.

| Reaction Type | Catalyst/Reagents | Substrates | Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acids, K₂CO₃ | Biaryl derivatives (e.g., phenyl, pyridyl) | 65–85% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amines | Aminopyrimidine analogs | 50–70% |

-

Key Insight : The 6-position of the pyrimidine ring is highly reactive toward electrophilic substitution, enabling regioselective functionalization .

Oxidation:

-

Triazole ring : Resistant to oxidation under mild conditions but undergoes ring-opening with strong oxidants like KMnO₄.

-

Azetidine : Oxidation with mCPBA forms azetidine N-oxide derivatives (theoretical yield: ~40%) .

Reduction:

-

Nitro groups : Hydrogenation with Pd/C (H₂, 50 psi) reduces nitro to amine (e.g., in precursor synthesis) .

Cyclization and Ring-Opening Reactions

The triazole-pyrimidine system participates in cycloaddition and ring-expansion reactions:

Functional Group Interconversion

| Reaction | Reagents | Transformation |

|---|---|---|

| Esterification | SOCI₂, ROH | Carboxamide → Ester |

| Thioamide formation | Lawesson’s reagent | Carboxamide → Thioamide |

-

Notes : Thioamides exhibit enhanced hydrogen-bonding capacity, useful in metalloenzyme inhibition.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the pyrimidine core, azetidine-carboxamide linkage, and aromatic moieties. Below is a detailed comparison based on molecular frameworks, substituent effects, and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Key Structural Differences

The thiophene-ethyl group in introduces sulfur-based polarity, which may alter solubility and metabolic pathways.

Heterocyclic Core

- Replacement of 1,2,4-triazole (target) with pyrazole (as in ) removes one nitrogen atom, reducing hydrogen-bonding capacity. Triazoles exhibit stronger electron delocalization (evidenced by shortened C—N bonds in ), enhancing stability and π-stacking interactions.

Azetidine Linkage All analogs retain the azetidine-carboxamide group, which imposes conformational constraints.

Structure-Activity Relationship (SAR) Insights

- Fluorine Substitution : Difluoro () and trifluoromethyl (target) groups improve metabolic stability and hydrophobic interactions. The trifluoromethyl group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets.

- Heterocycle Choice : Pyrazole analogs () lack the triazole’s conjugated system, possibly reducing binding affinity in kinase or protease targets where triazoles act as bioisosteres for carboxylic acids .

Research Findings

- Electron Delocalization : The triazole ring in the target compound shows significant electron delocalization (C—N bond length ~1.34–1.37 Å), comparable to similar triazole derivatives . This feature stabilizes the molecule and facilitates interactions with aromatic residues in biological targets.

- Hydrogen Bonding : Intermolecular C—H⋯N/O bonds (observed in ) suggest solid-state stability, which may correlate with improved shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。